molecular formula C7H6NNaO2 B1324546 Sodium 2-(pyridin-2-yl)acetate CAS No. 67870-16-0

Sodium 2-(pyridin-2-yl)acetate

Cat. No. B1324546
CAS RN: 67870-16-0
M. Wt: 159.12 g/mol
InChI Key: KHFHYDOQKHFOLU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-(pyridin-2-yl)acetate is a chemical compound with the molecular formula C7H6NNaO2 . It is also known by other names such as Pyridin-2-yl Acetate and 2-ACETOXY-PYRIDINE . The molecular weight of this compound is 137.14 g/mol .


Molecular Structure Analysis

The molecular structure of Sodium 2-(pyridin-2-yl)acetate can be represented by the InChI code InChI=1S/C7H7NO2/c1-6(9)10-7-4-2-3-5-8-7/h2-5H,1H3 . The Canonical SMILES representation is CC(=O)OC1=CC=CC=N1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Sodium 2-(pyridin-2-yl)acetate include a molecular weight of 137.14 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 2 . The compound has a Topological Polar Surface Area of 39.2 Ų and a Heavy Atom Count of 10 .

Scientific Research Applications

Anti-Fibrosis Drug Development

Sodium 2-(pyridin-2-yl)acetate derivatives have been synthesized and evaluated for their potential as anti-fibrotic agents. These compounds have shown promising activity against fibrosis, particularly in liver cells . The derivatives, such as ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, have demonstrated better anti-fibrotic activities than existing drugs like Pirfenidone, with IC50 values of 45.69 μM and 45.81 μM, respectively . This indicates a strong potential for these compounds to be developed into novel anti-fibrotic medications.

Catalyst-Free Synthesis of Carbamates

In the field of green chemistry, Sodium 2-(pyridin-2-yl)acetate has been utilized in a catalyst-free synthesis method to produce N-pyridin-2-yl carbamates . This environmentally friendly technique allows for the high-yielding synthesis of a wide range of carbamates, which are valuable in various pharmaceutical applications.

Synthesis of Indolizines

The compound has also been used in the synthesis of indolizines, a class of heterocyclic compounds with significant pharmacological properties . A copper-mediated radical oxidative annulation process involving 2-(pyridin-2-yl)acetate derivatives with α,β-unsaturated carboxylic acids has been developed, providing a new strategy for creating these important molecules.

Medicinal Chemistry

In medicinal chemistry, Sodium 2-(pyridin-2-yl)acetate serves as a building block for the construction of novel heterocyclic compound libraries. These libraries are crucial for discovering compounds with potential biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Chemical Biology

In chemical biology research, the compound is employed in the design of privileged structures. These structures are essential for the development of new drugs, as they often exhibit a wide range of pharmacological activities .

Pharmacology

Sodium 2-(pyridin-2-yl)acetate derivatives are being studied for their diverse biological and pharmaceutical activities. Their role in the inhibition of collagen expression and hydroxyproline content in cell culture media is particularly noteworthy, as it opens up possibilities for treating diseases related to excessive collagen production .

Organic Synthesis

The compound is a key precursor in organic synthesis, enabling the creation of complex molecules with specific functions. Its versatility allows chemists to explore new reactions and synthesize compounds that could have significant impacts on various fields of science and technology .

Drug Discovery

Lastly, Sodium 2-(pyridin-2-yl)acetate is instrumental in drug discovery efforts, especially in the synthesis of pyrimidine derivatives. These derivatives are explored for their therapeutic potential, with some showing promising results in preclinical studies .

properties

IUPAC Name

sodium;2-pyridin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.Na/c9-7(10)5-6-3-1-2-4-8-6;/h1-4H,5H2,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFHYDOQKHFOLU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10987217
Record name Sodium (pyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10987217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-(pyridin-2-yl)acetate

CAS RN

67870-16-0
Record name Sodium pyridine-2-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067870160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium (pyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10987217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium pyridine-2-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.292
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.